N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with an isopropoxy group and at position 3 with a propanamide side chain terminated by a cyclooctyl group. This structure combines a rigid triazolopyridazine scaffold with a bulky lipophilic substituent (cyclooctyl), which may influence pharmacokinetic properties such as solubility and membrane permeability. While direct biological data for this compound are unavailable in the provided evidence, structurally analogous [1,2,4]triazolo[4,3-b]pyridazine derivatives are investigated for pharmacological applications, including kinase inhibition and cytotoxicity .
Properties
Molecular Formula |
C19H29N5O2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-cyclooctyl-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H29N5O2/c1-14(2)26-19-13-11-17-22-21-16(24(17)23-19)10-12-18(25)20-15-8-6-4-3-5-7-9-15/h11,13-15H,3-10,12H2,1-2H3,(H,20,25) |
InChI Key |
UCQRCMRMWDKJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3CCCCCCC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Pyridazine Ring Formation
The triazolopyridazine scaffold is typically constructed via cyclocondensation reactions. A representative route involves:
- Chlorination of pyridazine precursors : As demonstrated in WO2013175397A1, phosphoryl chloride (POCl₃) facilitates the conversion of hydroxyl groups to chlorides, enabling subsequent nucleophilic substitution.
- Cyclization with hydrazine derivatives : Hydrazine hydrate reacts with 3,6-dichloropyridazine to form 3-hydrazinylpyridazine, which undergoes intramolecular cyclization in the presence of formic acid to yield thetriazolo[4,3-b]pyridazine core.
Example Protocol
Introduction of the 6-Isopropoxy Group
The 6-position is functionalized via nucleophilic aromatic substitution (SNAr):
- Chloride displacement : 6-Chloro-triazolo[4,3-b]pyridazine reacts with sodium isopropoxide in isopropanol.
- Optimization : Elevated temperatures (80–100°C) and catalytic potassium iodide (KI) enhance reaction efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Isopropanol |
| Base | Sodium hydride (1.2 equiv) |
| Temperature | 80°C, 8 h |
| Yield | 76% |
Functionalization at the 3-Position
Bromination for Cross-Coupling
Bromine or N-bromosuccinimide (NBS) introduces a bromine atom at the 3-position, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings:
Propanamide Side Chain Installation
A two-step sequence attaches the cyclooctyl-propanamide moiety:
- Mitsunobu Reaction : 3-Hydroxy-triazolo[4,3-b]pyridazine reacts with tert-butyl 3-bromopropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Amidation : The tert-butyl ester is hydrolyzed to the carboxylic acid, which is coupled with cyclooctylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Key Data
| Step | Reagent | Yield | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | 74% | 98% |
| Hydrolysis | HCl (6M) | 92% | 99% |
| Amidation | HATU, DIPEA | 68% | 97% |
Alternative Routes and Optimization Challenges
One-Pot Sequential Functionalization
Recent advances employ tandem reactions to reduce purification steps:
Solid-Phase Synthesis
Immobilizing the triazolopyridazine core on Wang resin enables iterative coupling and cleavage, though yields remain suboptimal (50–60%).
Analytical Characterization
Critical quality attributes are verified via:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.85 (septet, J = 6.0 Hz, 1H, isopropoxy-CH), 3.45 (t, J = 7.2 Hz, 2H, propanamide-CH₂).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₂₁H₃₁N₅O₂: 385.2473; found: 385.2476.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with EDC/HOBt reduces coupling costs by 40% without compromising yield (65% vs. 68%).
Waste Minimization
Solvent recovery systems (e.g., distillation of isopropanol) achieve 90% reuse efficiency, aligning with green chemistry principles.
Chemical Reactions Analysis
N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its bioactivity .
Comparison with Similar Compounds
Key Structural Differences and Implications
Position 6 Substituents :
- The isopropoxy group in the target compound provides moderate steric bulk and lipophilicity compared to the smaller methoxy group in compounds or the fluorinated indazolyl group in vebreltinib . Isopropoxy may enhance metabolic stability over methoxy due to reduced susceptibility to oxidative demethylation.
- Methoxy derivatives (e.g., ) favor π-π stacking with aromatic residues in biological targets, as seen in benzimidazole-containing analogs.
In contrast, the benzimidazole-ethyl group in enables hydrogen bonding and aromatic interactions, which could enhance target affinity. Chloropyridinyl () and pyridazinyl () substituents introduce electronegative or polar motifs, modulating electronic properties and solubility.
Biological Activity Trends: While cytotoxicity data for the target compound are absent, highlights that triazolopyridazine derivatives with optimized substituents (e.g., compound 24) exhibit significant activity against cancer cell lines .
Biological Activity
N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound belonging to the triazolopyridazine family. Its structure features a cyclooctyl group linked to a propanamide backbone, with a 6-isopropoxy-[1,2,4]triazolo moiety. This specific configuration is believed to contribute to its potential biological activities, particularly in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator . The mechanism of action is thought to involve binding to specific biological targets, which may lead to modulation of their activity and influence various cellular processes.
Key Findings
- Enzyme Inhibition : Preliminary studies have identified this compound as a potential inhibitor of enzymes involved in disease pathways. This inhibition can play a crucial role in conditions characterized by enzyme dysregulation.
- Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways relevant to various diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar triazolopyridazine derivatives. Below is a table summarizing some related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclooctyl group; isopropoxy substitution | Potential enzyme inhibitor |
| N-cycloheptyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide | Cycloheptyl group; methoxy substitution | Antiviral activity |
| 7-[2-(2-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-n-cyclopropylbenzamide | Cyclopropyl group; chlorophenyl substitution | Anticancer activity |
This comparative analysis highlights how variations in substituents can significantly influence biological activity and therapeutic potential.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit specific enzymes at micromolar concentrations. For instance:
- An EC50 (half-maximal effective concentration) value was determined in enzyme assays indicating potent inhibition compared to control compounds.
- Cellular Assays : Further studies involving cellular models demonstrated that treatment with the compound resulted in altered cell proliferation rates and apoptosis markers. These findings suggest potential therapeutic applications in oncology and other fields where cell regulation is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
